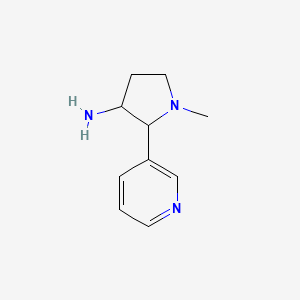
1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-amine is a heterocyclic compound that features a pyrrolidine ring substituted with a pyridine ring and a methyl group
Preparation Methods
The synthesis of 1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-amine typically involves the construction of the pyrrolidine ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. Industrial production methods may utilize catalytic processes to enhance yield and purity.
Chemical Reactions Analysis
1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-amine can be compared to other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure but differ in their substituents, leading to variations in their chemical and biological properties.
Pyridine derivatives: Compounds with a pyridine ring exhibit different reactivity and applications based on their substituents.
The uniqueness of this compound lies in its combined pyrrolidine and pyridine structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H15N3 |
|---|---|
Molecular Weight |
177.25 g/mol |
IUPAC Name |
1-methyl-2-pyridin-3-ylpyrrolidin-3-amine |
InChI |
InChI=1S/C10H15N3/c1-13-6-4-9(11)10(13)8-3-2-5-12-7-8/h2-3,5,7,9-10H,4,6,11H2,1H3 |
InChI Key |
IBWJFENEUCXMAA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1C2=CN=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




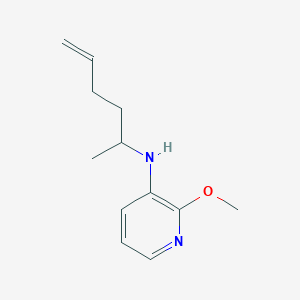
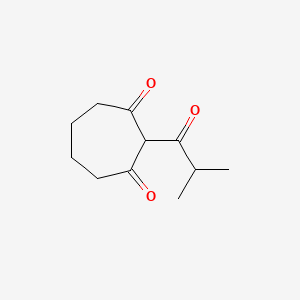
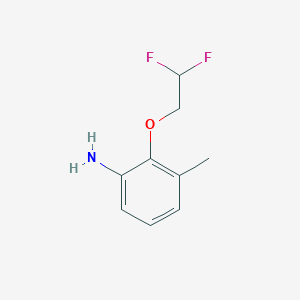

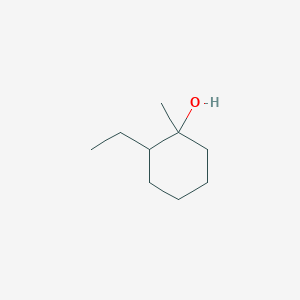
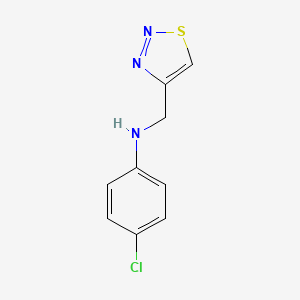
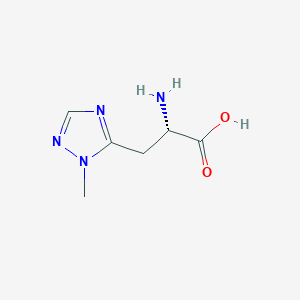
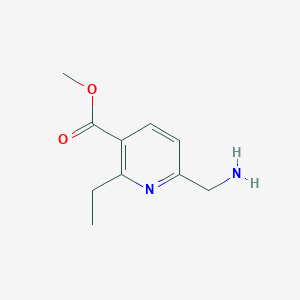
![3-(Imidazo[2,1-B][1,3]thiazol-6-YL)propan-1-OL](/img/structure/B13314846.png)
![1-{2-Azabicyclo[2.2.1]heptan-2-yl}-3-fluoropropan-2-ol](/img/structure/B13314861.png)


